(2R)-2-sulfanylpropan-1-ol
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Overview
Description
(2R)-2-sulfanylpropan-1-ol, also known as ®-2-mercapto-1-propanol, is an organic compound with the molecular formula C3H8OS. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a thiol group (-SH) attached to the second carbon of a propanol backbone. Thiol groups are known for their strong, often unpleasant odors, and their ability to form disulfide bonds, which are important in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-sulfanylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of (2R)-2-sulfanylpropanal using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction is typically carried out at room temperature and yields this compound as the primary product.
Another method involves the nucleophilic substitution of (2R)-2-bromopropanol with a thiol reagent such as sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This reaction also proceeds at room temperature and results in the formation of this compound.
Industrial Production Methods
On an industrial scale, this compound can be produced through the catalytic hydrogenation of (2R)-2-sulfanylpropanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-sulfanylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The thiol group in this compound can be oxidized to form disulfides. For example, treatment with hydrogen peroxide (H2O2) or iodine (I2) can lead to the formation of (2R)-2,2’-dithiobis(propan-1-ol).
Reduction: The compound can be reduced to form the corresponding alkane, although this reaction is less common.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium hydrosulfide (NaSH), alkyl halides
Major Products Formed
Oxidation: (2R)-2,2’-dithiobis(propan-1-ol)
Reduction: Propane-1-ol
Substitution: Thioethers
Scientific Research Applications
(2R)-2-sulfanylpropan-1-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its thiol group can be easily modified, making it a versatile intermediate.
Biology: The compound is used in the study of protein structure and function. The thiol group can form disulfide bonds, which are crucial for the stability and activity of many proteins.
Medicine: this compound is investigated for its potential therapeutic applications. It can act as a reducing agent and has been studied for its antioxidant properties.
Industry: The compound is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-sulfanylpropan-1-ol is primarily related to its thiol group. Thiols are known to participate in redox reactions, where they can act as reducing agents. In biological systems, the thiol group can form disulfide bonds with other thiol-containing molecules, which is important for protein folding and stability. The compound can also interact with metal ions and enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
(2R)-2-sulfanylpropan-1-ol can be compared with other thiol-containing compounds such as cysteine, glutathione, and 2-mercaptoethanol.
Cysteine: An amino acid with a thiol group, important for protein structure.
Glutathione: A tripeptide with antioxidant properties, involved in cellular redox balance.
2-Mercaptoethanol: A reducing agent commonly used in biochemical research.
Compared to these compounds, this compound is unique due to its specific structure and chirality, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
33179-05-4 |
---|---|
Molecular Formula |
C3H8OS |
Molecular Weight |
92.2 |
Purity |
95 |
Origin of Product |
United States |
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